molecular formula C15H13F3N4O2 B2710299 N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2309802-38-6

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2710299
CAS No.: 2309802-38-6
M. Wt: 338.29
InChI Key: GAEPDLCTLOBMQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized and evaluated for anticancer activity as RXRα antagonists . This suggests that the compound could be synthesized through similar methods.


Molecular Structure Analysis

The structure of similar compounds was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm implemented within the Olex2 package . This suggests that the molecular structure of “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone” could be analyzed using similar methods.

Mechanism of Action

The compound is potentially a modulator of RXRα, as suggested by studies on similar compounds . These compounds are explored as anticancer agents, indicating that “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone” may have similar mechanisms of action.

Future Directions

The compound’s potential as an RXRα antagonist suggests it could be further explored as an anticancer agent . Future research could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its efficacy and safety in biological models.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-24-13-11(17)9(5-10(16)12(13)18)14(23)22-6-8(7-22)21-15-19-3-2-4-20-15/h2-5,8H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPDLCTLOBMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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